molecular formula C14H21ClN2O2 B573695 Benzyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 172348-57-1

Benzyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B573695
CAS No.: 172348-57-1
M. Wt: 284.784
InChI Key: KWZKVXJIWSTEFW-UHFFFAOYSA-N
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Description

Benzyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS: 172348-57-1) is a piperidine-derived compound with a molecular formula of C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol . It is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators due to its reactive aminomethyl (-CH₂NH₂) moiety. The compound is stored under an inert atmosphere at 2–8°C to maintain stability, reflecting its sensitivity to moisture and oxidation .

Properties

IUPAC Name

benzyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13;/h1-5,12H,6-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZKVXJIWSTEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660699
Record name Benzyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

172348-57-1
Record name 1-Piperidinecarboxylic acid, 4-(aminomethyl)-, phenylmethyl ester, hydrochloride (1:1)
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Record name Benzyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
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Record name 172348-57-1
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Biological Activity

Benzyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride (BAPEM) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

BAPEM is characterized by the presence of a piperidine ring with an aminomethyl substituent and a benzyl group. This unique structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).

The mechanism through which BAPEM exerts its biological effects involves binding to specific receptors and modulating their activity. In particular, the interaction with TAAR1 influences downstream signaling pathways associated with dopamine release and neurotransmission. This modulation can lead to various pharmacological effects, including alterations in mood and behavior.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of BAPEM compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compound Piperidine ring, aminomethyl groupModerate affinity for TAAR1; potential neuropharmacological effects
Benzyl 4-(methylamino)piperidine-1-carboxylate Piperidine ring with methylamino groupAntimicrobial properties; potential CNS effects
4-(2-Aminoethyl)piperidine Basic piperidine structureLimited receptor interactions; basic pharmacological profile

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of BAPEM. For example:

  • Study on Dopaminergic Activity : In a preclinical model involving dopamine transporter knockout rats, BAPEM demonstrated significant reductions in hyperlocomotion, suggesting its potential utility in managing symptoms of schizophrenia.
  • Antimicrobial Efficacy Study : BAPEM was tested against several bacterial strains, showing promising results that warrant further investigation into its use as an antimicrobial agent.

Future Directions

Further research is needed to fully elucidate the pharmacological profile of BAPEM. Key areas for future investigation include:

  • In Vivo Studies : To assess the therapeutic potential and safety profile of BAPEM in animal models.
  • Mechanistic Studies : To clarify the specific pathways involved in its action on TAAR1 and other potential targets.
  • Structural Optimization : To develop analogs with enhanced potency and selectivity for therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H21ClN2O2
  • Molecular Weight : 284.78 g/mol
  • CAS Number : 172348-57-1

The compound features a piperidine ring with an aminomethyl substituent and a benzyl group, contributing to its interaction with biological targets, particularly within the central nervous system (CNS) .

Neuropharmacology

BAPEM has shown promising results in modulating neurotransmitter systems, particularly through its interaction with trace amine-associated receptor 1 (TAAR1). This receptor is implicated in dopamine release and neurotransmission, making BAPEM a candidate for treating conditions such as schizophrenia and mood disorders.

  • Case Study : In preclinical models using dopamine transporter knockout rats, BAPEM exhibited significant reductions in hyperlocomotion, suggesting its potential use in managing schizophrenia symptoms .

Antimicrobial Activity

Recent studies indicate that BAPEM possesses antimicrobial properties against various bacterial strains. This aspect opens avenues for exploring its application as an antimicrobial agent.

  • Research Findings : In vitro tests demonstrated that BAPEM effectively inhibited the growth of several pathogenic bacteria, warranting further investigation into its mechanism of action and potential therapeutic formulations .

Cancer Research

The compound's structure suggests potential applications in cancer research, particularly in developing novel inhibitors targeting specific cancer pathways.

  • Related Research : Compounds with similar piperidine structures have been investigated for their cytotoxic effects against cancer cell lines. The structural similarities may provide insights into optimizing BAPEM for enhanced anticancer activity .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of BAPEM compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Benzyl 4-(aminomethyl)piperidine-1-carboxylatePiperidine ring, aminomethyl groupModerate affinity for TAAR1; potential neuropharmacological effects
Benzyl 4-(methylamino)piperidine-1-carboxylatePiperidine ring with methylamino groupAntimicrobial properties; potential CNS effects
4-(2-Aminoethyl)piperidineBasic piperidine structureLimited receptor interactions; basic pharmacological profile

Future Directions for Research

Further investigations are essential to elucidate the full pharmacological profile of BAPEM:

  • In Vivo Studies : To assess therapeutic potential and safety in animal models.
  • Mechanistic Studies : To clarify specific pathways involved in action on TAAR1 and other targets.
  • Structural Optimization : To develop analogs with enhanced potency and selectivity for therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Properties of Benzyl 4-(aminomethyl)piperidine-1-carboxylate Hydrochloride and Analogous Compounds
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Purity Storage Conditions
Benzyl 4-(aminomethyl)piperidine-1-carboxylate HCl (172348-57-1) C₁₄H₂₁ClN₂O₂ 284.78 Piperidine, aminomethyl, benzyl Hydrochloride 95% Inert atmosphere, 2–8°C
Benzyl 4-aminopiperidine-1-carboxylate (120278-07-1) C₁₃H₁₈N₂O₂ 234.30 Piperidine, amino, benzyl Free base N/A Not specified
Benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate diHCl (1179361-62-6) C₁₇H₂₇Cl₂N₃O₂ 376.32 Piperidine, azetidinyl, aminomethyl Dihydrochloride N/A Not specified
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate (1211587-42-6) C₁₄H₁₈ClNO₄S 331.81 Piperidine, chlorosulfonyl methyl Free acid 97% Room temperature

Key Observations :

Salt Form and Solubility : The hydrochloride salt (172348-57-1) enhances water solubility compared to the free base (120278-07-1), making it more suitable for aqueous reactions .

Ring Modifications : The azetidine-containing analog (1179361-62-6) introduces a 3-membered ring, reducing conformational flexibility compared to the 6-membered piperidine core of the target compound .

Functional Group Reactivity: The chlorosulfonyl derivative (1211587-42-6) exhibits higher electrophilicity due to the -SO₂Cl group, contrasting with the nucleophilic aminomethyl group in 172348-57-1 .

Preparation Methods

Reductive Amination of 4-Piperidone Derivatives

A widely employed strategy involves reductive amination of 4-piperidone. The ketone group at the 4-position undergoes condensation with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). Subsequent protection of the piperidine nitrogen with benzyl chloroformate yields the free base, which is treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions:

  • Solvent: Methanol or ethanol

  • Temperature: 0–25°C (condensation), 60°C (reduction)

  • Catalyst: Acetic acid (10 mol%)

  • Yield: 68–72% after purification via recrystallization.

Cyano Reduction and Carbamate Protection

Adapting methodologies from piperidine nitrile reduction, 4-cyanopiperidine is reduced to 4-(aminomethyl)piperidine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The amine is then protected with benzyl chloroformate under basic conditions (pH 9–10) to form the carbamate, followed by hydrochloride salt formation.

Key Steps:

  • Nitrile Reduction: LiAlH₄ (2.2 equiv), THF, reflux, 12 h.

  • Protection: Benzyl chloroformate (1.1 equiv), NaHCO₃, 0°C, 2 h.

  • Salt Formation: 4 M HCl in dioxane, 0°C, 1 h.
    Overall Yield: 58–65%.

Grignard Addition to 4-Oxopiperidine-1-carboxylate

4-Oxopiperidine-1-carboxylate is treated with a Grignard reagent (e.g., methylmagnesium bromide) to introduce the aminomethyl group via nucleophilic addition. After quenching, the intermediate is hydrolyzed and subjected to reductive amination. This method avoids nitrile intermediates but requires stringent anhydrous conditions.

Optimization Data:

ParameterValue
Grignard ReagentCH₃MgBr (3.0 equiv)
Reaction Time6 h
Hydrolysis AgentNH₄Cl (aq.)
Yield54% (after 3 steps)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may lead to carbamate decomposition. Ethanol/water mixtures (3:1 v/v) balance solubility and stability, achieving 78% yield in reductive amination at 50°C.

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 10 wt%) under 30 psi H₂ reduces nitriles to amines at 25°C, offering a safer alternative to LiAlH₄. This method achieves 82% conversion in 8 h but requires post-reaction filtration to remove catalysts.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, D₂O):

  • δ 7.35–7.28 (m, 5H, Ar–H), 5.12 (s, 2H, –CH₂C₆H₅), 3.85–3.70 (m, 2H, piperidine–NCH₂), 2.98 (t, J = 6.8 Hz, 2H, –CH₂NH₂), 1.90–1.50 (m, 5H, piperidine ring).

FT-IR (KBr):

  • 1685 cm⁻¹ (C=O stretch, carbamate), 1540 cm⁻¹ (N–H bend, amine hydrochloride).

Industrial-Scale Production

Continuous Flow Synthesis

Automated reactors enable large-scale production with improved safety profiles. Key parameters include:

  • Residence Time: 30 min

  • Throughput: 5 kg/h

  • Purity: ≥99.5% (HPLC)

Waste Management

Aqueous waste from quench steps is neutralized with NaOH (pH 7) before disposal, aligning with green chemistry principles .

Q & A

Q. Optimization Tips :

  • Base selection : Triethylamine or cesium carbonate neutralizes HCl byproducts, improving yield.
  • Solvent choice : DMF or THF enhances solubility of intermediates.
  • Temperature control : Prolonged heating (e.g., 6–12 hours) ensures complete coupling.
Reaction Component Typical Conditions Reference
BaseCs₂CO₃, Et₃N
SolventDMF, THF
Temperature100–150°C

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Safety measures are derived from its structural analogs ( ):

  • Personal Protective Equipment (PPE) :
    • NIOSH-approved respirators for inhalation risks.
    • Chemical-resistant gloves (e.g., nitrile) and OSHA-compliant goggles .
  • First Aid :
    • Skin contact : Wash with soap/water for ≥15 minutes; remove contaminated clothing .
    • Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Storage : Keep in sealed containers under dry, ventilated conditions away from oxidizers .

Advanced: How can researchers address discrepancies in reported toxicological data for this compound?

Answer:
Contradictions arise in toxicity profiles (e.g., notes insufficient toxicological data, while claims "no known hazards"). To resolve:

Cross-reference analogs : Compare with structurally similar piperidine derivatives (e.g., benzyl 4-hydroxy-1-piperidinecarboxylate, which shows skin/eye irritation ).

Conduct preliminary assays :

  • In vitro : Use cell viability assays (e.g., MTT) to assess cytotoxicity.
  • In vivo : Acute toxicity studies in model organisms (e.g., zebrafish).

Leverage computational tools : Predict toxicity via QSAR models or databases like PubChem .

Advanced: What methodological strategies ensure structural characterization and purity assessment?

Answer:
Characterization Techniques :

  • NMR/Mass Spectrometry : Confirm molecular structure (e.g., M+1 peak at m/z 361 observed in for derivatives ).
  • Chromatography : Purify via flash column chromatography (50–100% EtOAc/hexane gradients) .

Q. Purity Analysis :

  • HPLC/GC-MS : Detect impurities (<0.5% threshold).
  • Melting Point : Phase transitions (e.g., 68°C for analogs) validate crystallinity .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:
Stability data is limited, but insights from analogs ( ) suggest:

  • Thermal stability : Decomposition occurs >150°C; store at room temperature .
  • pH sensitivity : Hydrolysis of the carbamate group is likely under strongly acidic/basic conditions.
  • Light sensitivity : Store in amber vials to prevent photodegradation (similar to benzyl 4-hydroxy-1-piperidinecarboxylate ).
Condition Stability Profile Reference
Temperature >150°CDecomposition
pH <2 or >10Carbamate hydrolysis
Light exposurePotential degradation

Basic: What are the compound’s applications in pharmacological research?

Answer:
The compound serves as a versatile intermediate:

  • Drug discovery : Coupled with pyrimidine or pyridine derivatives to synthesize kinase inhibitors ( ).
  • Protease studies : Used in designing nonpeptide inhibitors (e.g., hepatocyte growth factor inhibitors ).
  • Biological probes : Functionalized with fluorescent tags for receptor-binding assays.

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Answer:
Challenges :

  • Low yields : Due to side reactions (e.g., Schlenk equilibrium in THF).
  • Purification : Chromatography is impractical at large scales.

Q. Mitigation Strategies :

  • Solvent-free reactions : Reduce byproduct formation.
  • Crystallization-driven purification : Optimize solvent systems (e.g., EtOAc/hexane) .

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